β-Amyloid (10-35), amide is a peptide fragment derived from the amyloid precursor protein, specifically comprising the amino acid residues 10 to 35 of the full-length β-amyloid peptide. This compound is a significant component of amyloid plaques, which are characteristic of Alzheimer's disease. The peptide is crucial for understanding the mechanisms behind amyloid plaque formation and its implications in neurodegenerative disorders. The chemical structure of β-Amyloid (10-35), amide is represented by the CAS Number 181427-66-7, and it consists of 26 amino acids .
β-Amyloid (10-35), amide is primarily sourced from research institutions and biopharmaceutical companies that specialize in neurobiology and Alzheimer's disease research. It falls under the classification of amyloid peptides, which are known for their propensity to aggregate into fibrils. The peptide is classified as a neurotoxic agent due to its role in forming insoluble aggregates that disrupt cellular function .
The synthesis of β-Amyloid (10-35), amide can be achieved through solid-phase peptide synthesis techniques. This method involves the following steps:
The synthesis typically requires careful control of conditions such as pH, temperature, and ionic strength to ensure proper folding and minimize aggregation during synthesis. High-performance liquid chromatography is often employed for purification, followed by mass spectrometry for verification of molecular weight and purity .
The molecular structure of β-Amyloid (10-35), amide features a significant portion of its sequence capable of forming β-sheet structures, which are crucial for its aggregation properties. The peptide adopts a conformation conducive to fibril formation, characterized by hydrogen bonding between backbone amides.
Studies utilizing nuclear magnetic resonance spectroscopy have shown that β-Amyloid (10-35) can form fibrils with a parallel β-sheet arrangement, which is essential for its neurotoxic properties .
β-Amyloid (10-35), amide undergoes various chemical reactions leading to fibril formation:
The kinetics of these reactions can be influenced by environmental factors such as pH, temperature, and the presence of metal ions or other cofactors that may stabilize or destabilize intermediate forms .
The mechanism by which β-Amyloid (10-35), amide exerts its effects involves several pathways:
Research indicates that the accumulation of β-Amyloid (10-35) correlates with cognitive decline in Alzheimer's disease models, highlighting its role in disease progression .
Relevant analyses indicate that the peptide's stability can be enhanced by modifications such as acetylation or amidation at the terminal ends .
β-Amyloid (10-35), amide is utilized extensively in scientific research focused on Alzheimer's disease and other neurodegenerative disorders. Key applications include:
These applications are critical for developing therapeutic strategies aimed at mitigating the effects of Alzheimer’s disease and other related conditions .
β-Amyloid (10-35), amide (Aβ10-35), a proteolytic fragment of full-length amyloid-β, serves as a critical model for studying early aggregation events in Alzheimer’s disease. Its sequence (Y10EVHHQKLVFFAEDVGSNKGA30IIGLM35) encompasses two key regions: the hydrophobic core (LVFFA, residues 17–21) and the fibrillogenic nucleation site (residues 21–30) [1] [4].
Replica-exchange molecular dynamics (REMD) simulations in explicit solvent reveal that the monomeric state of Aβ10-35 is stabilized by an intramolecular salt bridge between lysine-28 (K28) and aspartate-23 (D23). This electrostatic interaction forms a turn-like structure in the 23–28 region, reducing conformational flexibility and acting as a folding nucleus for further aggregation. The salt bridge occupies >40% of the conformational ensemble under physiological conditions (pH 7.4, 310 K) and persists for ~60% of simulation timescales. Notably, this motif mirrors salt bridge arrangements observed in mature Aβ fibrils, suggesting it preorganizes the monomer for rapid integration into β-sheet-rich oligomers [1] [2] [4].
Table 1: Key Stabilizing Interactions in Aβ10-35 Monomeric States
Interaction Type | Residues Involved | Frequency (%) | Role in Conformational Dynamics |
---|---|---|---|
Salt bridge | K28–D23 | >40% | Nucleates turn structure; reduces C-terminal flexibility |
Hydrophobic packing | F19–F20–A21 | >75% | Drives collapse of residues 17–21 into stable core |
π-Cation | H14–K16 | ~30% | Stabilizes N-terminal loop conformations |
Aβ10-35 monomers adopt heterogeneous, collapsed globular states rather than a unique folded structure. REMD simulations demonstrate that these states are dominated by random coil (60–70%) and bend/turn motifs (25–30%), with minimal α-helical (<5%) or β-sheet (<2%) content. The hydrophobic core (residues 17–21) forms a stable cluster via van der Waals interactions, burying phenylalanine residues (F19, F20) from solvent exposure. This creates a contiguous hydrophobic surface (~25% of total surface area) that facilitates intermolecular interactions during aggregation. The termini (residues 10–16 and 29–35) remain dynamic and solvent-exposed, enabling rapid conformational switching between meta-stable states on the microsecond timescale [1] [3] [4].
When monomers transition into fibrils, Aβ10-35 undergoes a structural reorganization characterized by rigid, laminated β-sheet architectures.
Solid-state NMR and molecular dynamics data reveal that fibrillar Aβ10-35 assembles via parallel, in-register β-sheets. Residues 18–26 (LVFFAEDVG) and 31–35 (IIGLM) form extended β-strands stacked perpendicular to the fibril axis. Side chains align identically ("in-register"), allowing stabilizing interactions between adjacent peptides:
Table 2: Structural Parameters of Aβ10-35 Fibrils vs. Monomers
Structural Feature | Monomeric State | Fibrillar State | Experimental Method |
---|---|---|---|
Secondary Structure | 60–70% random coil | >90% β-sheet | REMD/ssNMR |
Residue Spacing | Dynamic (5–18 Å) | Fixed (4.8 Å inter-strand) | X-ray fiber diffraction |
Hydrophobic Core Packing | Transient (residues 17–21) | Extended (residues 18–35) | Cryo-EM |
Salt Bridge Stability | Intermittent (K28–D23) | Permanent lattice | MD/ssNMR |
Fibrils exhibit a cross-β architecture where β-sheets laminate into tightly packed, water-excluding layers. Each protofilament comprises two paired β-sheets (residues 15–35) separated by a hydrophobic interface. Key features include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7